molecular formula C18H19ClN2O3 B4126609 methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride

methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride

Cat. No.: B4126609
M. Wt: 346.8 g/mol
InChI Key: LHEWFQHMQUUIJB-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate hydrochloride is a complex organic compound that belongs to the class of indene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride typically involves multiple steps, starting with the preparation of the indene derivative. One common method involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine under controlled conditions to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
  • Methyl 2,3-dihydro-1H-inden-4-ylcarbamate
  • 2-(2,3-Dihydro-1H-inden-5-yloxy)-N-methylacetamide

Uniqueness

Methyl 2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate hydrochloride is unique due to its specific structural features and the presence of both indene and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3.ClH/c1-23-17(21)15-7-2-3-8-16(15)20-18(22)19-14-10-9-12-5-4-6-13(12)11-14;/h2-3,7-11H,4-6H2,1H3,(H2,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEWFQHMQUUIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride
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methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride
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methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride
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methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride
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methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride
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methyl 2-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate;hydrochloride

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